molecular formula C13H6F3IN2O4 B8298995 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-5-nitrobenzoic acid

3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)-5-nitrobenzoic acid

Cat. No. B8298995
M. Wt: 438.10 g/mol
InChI Key: GKAKRBVVSDYLFJ-UHFFFAOYSA-N
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Patent
US07160915B2

Procedure details

To a solution of 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-5-nitro-benzoic acid (595.3 g, 1.363 mol) in acetone (9 L) was added sodium bicarbonate (609.0 g, 3.48 mol) and the mixture was stirred for 10 min. To this suspension was added dimethylsulfate (285.6 ml, 3.026 mol) and refluxed for 3 h (completion of reaction was confirmed by TLC-hexane: EtOAc/4:1), cooled to room temperature and evaporated under vacuum. The residue (yellow) was further digested in hot methanol (2 L), filtered, washed with methanol and dried to give the title compound as a solid (yellow). Yield: 405.63g (65.54%).
Quantity
595.3 g
Type
reactant
Reaction Step One
Quantity
609 g
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
285.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([NH:15][C:16]2[CH:21]=[CH:20][C:19]([I:22])=[CH:18][C:17]=2[F:23])=[C:4]([CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].[C:24](=O)(O)[O-].[Na+].COS(OC)(=O)=O.CCCCCC>CC(C)=O.CCOC(C)=O>[CH3:24][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]([F:11])=[C:2]([F:1])[C:3]=1[NH:15][C:16]1[CH:21]=[CH:20][C:19]([I:22])=[CH:18][C:17]=1[F:23] |f:1.2|

Inputs

Step One
Name
Quantity
595.3 g
Type
reactant
Smiles
FC=1C(=C(C(=O)O)C=C(C1F)[N+](=O)[O-])NC1=C(C=C(C=C1)I)F
Name
Quantity
609 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
9 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
285.6 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])F)F)NC1=C(C=C(C=C1)I)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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